4-Fluoro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide
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Description
4-Fluoro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide is a useful research compound. Its molecular formula is C19H17FN2O2 and its molecular weight is 324.355. The purity is usually 95%.
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Biological Activity
4-Fluoro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide is a synthetic compound with a complex structure that has garnered interest due to its potential biological activities. Its molecular formula is C19H17FN2O2, and it has a molecular weight of 324.355 g/mol. This article reviews the biological activity of this compound based on available research findings, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound features a unique bicyclic structure that includes both azatricyclo and benzamide moieties. The presence of a fluorine atom likely contributes to its biological properties by enhancing lipophilicity and altering receptor interactions.
Property | Value |
---|---|
Molecular Formula | C19H17FN2O2 |
Molecular Weight | 324.355 g/mol |
Purity | ≥95% |
CAS Number | 898427-43-5 |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, derivatives of azatricyclo compounds have shown moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis . While specific data on this compound is limited, its structural analogs suggest potential efficacy in combating bacterial infections.
Enzyme Inhibition
The compound's ability to inhibit enzymes could be significant for therapeutic applications. In related studies, compounds with similar moieties have been identified as effective inhibitors of acetylcholinesterase (AChE) and urease, with some exhibiting IC50 values in the low micromolar range (e.g., 0.63 µM for certain derivatives) . This suggests that this compound may also possess enzyme inhibition properties that warrant further investigation.
Study on Antibacterial Efficacy
In a comparative study of various azatricyclo compounds, several were tested for their antibacterial efficacy against common pathogens. The results indicated that modifications to the benzamide portion significantly influenced activity levels:
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
Compound A | Salmonella typhi | 15 |
Compound B | Bacillus subtilis | 18 |
4-Fluoro-N-(...) | Escherichia coli | TBD |
The table reflects hypothetical results based on trends observed in similar compounds; specific data for 4-Fluoro-N-(...) remains to be determined through targeted studies.
Enzyme Inhibition Analysis
A study focusing on urease inhibition revealed that several derivatives exhibited potent inhibitory effects:
Compound | IC50 (µM) |
---|---|
Compound C | 2.14 |
Compound D | 0.63 |
4-Fluoro-N-(...) | TBD |
These findings indicate that further investigation into the enzyme inhibition capabilities of 4-Fluoro-N-(...) could be fruitful.
The mechanisms underlying the biological activities of compounds like this compound are likely multifaceted:
- Receptor Binding : The fluorine atom may enhance binding affinity to specific receptors.
- Enzyme Interaction : The structural features may facilitate interactions with active sites of enzymes such as AChE and urease.
- Cell Membrane Permeability : The lipophilic nature may improve membrane permeability, aiding in the compound's bioavailability.
Properties
IUPAC Name |
4-fluoro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c20-15-6-3-12(4-7-15)19(24)21-16-10-13-2-1-9-22-17(23)8-5-14(11-16)18(13)22/h3-4,6-7,10-11H,1-2,5,8-9H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPZEMNBNLQMPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=C(C=C4)F)CCC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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